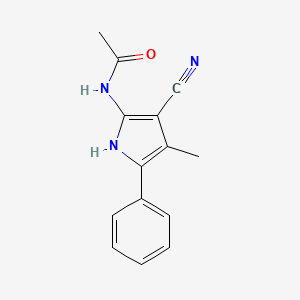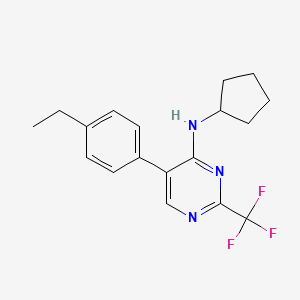![molecular formula C5H7NO2 B12910539 O-[(Furan-2-yl)methyl]hydroxylamine CAS No. 39854-56-3](/img/structure/B12910539.png)
O-[(Furan-2-yl)methyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(Furan-2-ylmethyl)hydroxylamine: is a chemical compound characterized by the presence of a furan ring attached to a hydroxylamine group via a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of o-(furan-2-ylmethyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods: Industrial production of hydroxylamines, including o-(furan-2-ylmethyl)hydroxylamine, often involves the hydrolysis of oximes. A coupling process of electrodialysis with oxime hydrolysis has been developed to improve yield and simplify the operation process . This method uses sulfuric acid as the catalyst and reactant in the protonation reaction, combined with efficient electrodialysis technology.
Analyse Chemischer Reaktionen
Types of Reactions: o-(Furan-2-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of O-alkyl or O-acyl hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(Furan-2-ylmethyl)hydroxylamine is used as an intermediate in organic synthesis, particularly in the formation of C–N, N–N, O–N, and S–N bonds .
Biology and Medicine: It is being explored for its antibacterial and antifungal properties .
Industry: In the chemical industry, o-(furan-2-ylmethyl)hydroxylamine is used in the synthesis of various fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of o-(furan-2-ylmethyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilic property allows it to react with electrophilic reagents, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic reagent used.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: o-(Furan-2-ylmethyl)hydroxylamine is unique due to the presence of the furan ring, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives . The furan ring enhances its electrophilic aminating ability and provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
39854-56-3 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
O-(furan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2 |
InChI-Schlüssel |
NELXYDNTJULDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)







![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)



![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)
